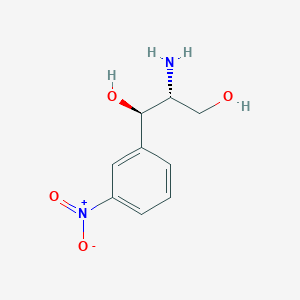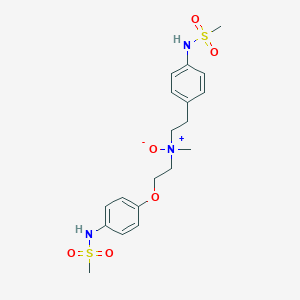
SB 264128
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
SB 264128 is a protein synthesis inhibitor . It was initially developed by GSK Plc . The global highest R&D status of this compound is discontinued . It was developed as part of an effort to create a pleuromutilin analog for human use .
Synthesis Analysis
The synthesis of this compound involves the creation of an acyl carbamate derivative . This derivative was designed to improve the metabolic stability and bioavailability of the compound .
Molecular Structure Analysis
The molecular structure of this compound is anchored in the binding pocket by the common tricyclic mutilin core . The side chain extensions of the molecule adopt distinct conformations within the cavity, affecting the rRNA conformation differently .
Chemical Reactions Analysis
The chemical reactions of this compound involve interactions with the ribosomal peptidyl transferase center (PTC) of the large ribosomal subunit . The pleuromutilins, including this compound, are bound to the large ribosomal subunit at the PTC .
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of SB 264128 involves a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "2,6-dimethylbenzaldehyde", "2-amino-5-bromopyridine", "4,4-dimethyl-2-oxazoline", "4-methylmorpholine", "potassium carbonate", "copper(I) iodide", "palladium(II) acetate", "triethylamine", "acetic acid", "sodium hydroxide", "water", "ethanol", "dichloromethane" ], "Reaction": [ "Step 1: 2,6-dimethylbenzaldehyde and 2-amino-5-bromopyridine are reacted in the presence of 4,4-dimethyl-2-oxazoline and 4-methylmorpholine to form an intermediate.", "Step 2: The intermediate is treated with potassium carbonate and copper(I) iodide in dichloromethane to form a new intermediate.", "Step 3: Palladium(II) acetate, triethylamine, and acetic acid are added to the reaction mixture to form the final compound, SB 264128.", "Step 4: The crude product is purified by column chromatography using a mixture of dichloromethane and ethanol as the eluent.", "Step 5: The purified product is further washed with water and sodium hydroxide to remove any impurities." ] } | |
CAS-Nummer |
202585-70-4 |
Molekularformel |
C₂₈H₄₂N₂O₅·HCl |
Molekulargewicht |
523.1 |
Synonyme |
[(1S,3R,4S)-1-Azabicyclo[2.2.1]hept-3-ylcarbonyl]-carbamic Acid (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl Ester Monohydrochlori |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetamide, N-[2-(1-methylethyl)phenyl]-](/img/structure/B1144622.png)




![Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144632.png)
![Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144633.png)